molecular formula C52H59NO18 B1352593 7-Xylosyltaxol CAS No. 90332-66-4

7-Xylosyltaxol

Cat. No. B1352593
CAS RN: 90332-66-4
M. Wt: 986 g/mol
InChI Key: ZVEGOBHUZTXSFK-TZIKQHFSSA-N
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Description

7-Xylosyltaxol is a derivative of taxol (Paclitaxel), a compound extracted from the Pacific yew tree with antineoplastic activity . Paclitaxel binds to tubulin and inhibits the disassembly of microtubules, thereby resulting in the inhibition of cell division .


Synthesis Analysis

The synthesis of 7-Xylosyltaxol involves conjugation to the carrier protein bovine serum albumin (BSA) to construct the immunogen . The ratio of hapten in the XylTax–BSA conjugate was determined by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry .


Molecular Structure Analysis

The molecular formula of 7-Xylosyltaxol is C52H59NO18 . It has a molecular weight of 986.02 . The structure of 7-Xylosyltaxol contains total 137 bond(s); 78 non-H bond(s), 25 multiple bond(s), 16 rotatable bond(s), 7 double bond(s), 18 aromatic bond(s), 1 four-membered ring(s), 6 six-membered ring(s), 2 eight-membered ring(s), 1 ten-membered ring(s), 1 twelve-membered ring(s), 3 ester(s) (aliphatic), 1 ester(s) (aromatic), 1 secondary amide(s) (aromatic) .


Chemical Reactions Analysis

7-Xylosyltaxol is a taxane and derivative of paclitaxel that has been found in T. chinensis and has microtubule disruptor and anticancer activities . It induces the disassembly of pig brain and Physarum microtubules in cell-free assays .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Xylosyltaxol are as follows: Its molecular formula is C52H59NO18 and its molecular weight is 986.02 .

Safety and Hazards

The safety data sheet of 7-Xylosyltaxol suggests that it may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water and seek medical advice .

Future Directions

The future directions of 7-Xylosyltaxol research could involve further exploration of its potential as an anticancer agent . Additionally, the development of an indirect competitive enzyme-linked immunosorbent assay (icELISA) using a highly specific monoclonal antibody against paclitaxel could be a valuable method for paclitaxel determination .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H59NO18/c1-26-33(68-47(63)39(58)37(29-16-10-7-11-17-29)53-45(61)30-18-12-8-13-19-30)23-52(64)44(70-46(62)31-20-14-9-15-21-31)42-50(6,43(60)41(67-27(2)54)36(26)49(52,4)5)34(22-35-51(42,25-66-35)71-28(3)55)69-48-40(59)38(57)32(56)24-65-48/h7-21,32-35,37-42,44,48,56-59,64H,22-25H2,1-6H3,(H,53,61)/t32-,33+,34+,35-,37+,38+,39-,40-,41-,42+,44+,48+,50-,51+,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEGOBHUZTXSFK-TZIKQHFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H59NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454873
Record name Taxol-7-xyloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

986.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Xylosyltaxol

CAS RN

90332-66-4
Record name 7-Xylosyltaxol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90332-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taxol-7-xyloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the impact of geographical location and environmental factors on 7-xylosyltaxol content in Taxus species?

A1: Research indicates that the content of 7-xylosyltaxol, along with paclitaxel and cephalomannine, can vary significantly depending on the geographical origin of Taxus wallichiana var. mairei. [] For instance, plants sourced from Jianyang (Fujian Province) and Jingdezhen (Jiangxi Province) exhibited relatively higher concentrations of these three compounds. [] Furthermore, environmental factors like sunlight exposure play a crucial role. Taxus chinensis var. mairei cultivated under sunny conditions showed significantly higher levels of 7-xylosyltaxol compared to those grown in the shade. []

Q2: Which parts of the Taxus plant have higher concentrations of 7-xylosyltaxol?

A2: Studies on both Taxus wallichiana var. mairei [] and Taxus chinensis var. mairei [] demonstrate that the bark contains significantly higher concentrations of 7-xylosyltaxol, paclitaxel, and cephalomannine compared to the branches and leaves. Within the branches and leaves themselves, the upper canopy layers, which receive more sunlight, show higher levels of these compounds compared to the lower layers. [, ]

Q3: How does the age of the Taxus plant influence 7-xylosyltaxol content?

A3: Research on Taxus chinensis var. mairei indicates that 7-xylosyltaxol content, along with paclitaxel and cephalomannine, tends to be higher in four-year-old plants compared to younger ones. [] This suggests an age-dependent accumulation of these compounds in the plant.

Q4: Are there any correlations between soil properties and the accumulation of 7-xylosyltaxol in Taxus plants?

A4: Interestingly, while no significant correlation was found between soil properties and 7-xylosyltaxol or paclitaxel content, cephalomannine showed a significant negative correlation with soil total nitrogen and organic matter content. [] This suggests a potential influence of soil nutrient status on the biosynthesis of specific taxanes in Taxus wallichiana var. mairei.

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